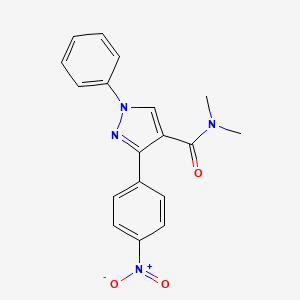
N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DNP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the pyrazole family of compounds and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide acts as an uncoupling agent, disrupting the normal flow of electrons in the electron transport chain of mitochondria. This leads to a decrease in ATP production and an increase in energy expenditure, as the body attempts to compensate for the loss of ATP by increasing metabolic rate.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to increase metabolic rate, leading to weight loss and improved glucose tolerance. It has also been shown to improve insulin sensitivity and reduce oxidative stress. However, N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can also lead to serious side effects, including hyperthermia, tachycardia, and death.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful tool for studying energy metabolism and mitochondrial function in vitro. However, its use in vivo is limited due to its potential for serious side effects. It is also important to note that N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a toxic compound and should be handled with care.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. These include its potential use as a treatment for obesity and metabolic disorders, as well as its use as a tool for studying mitochondrial function and energy metabolism in various disease states. Additionally, further research is needed to better understand the mechanism of action and potential side effects of N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
Synthesemethoden
The synthesis of N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrophenylhydrazone, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the pyrazole ring. The resulting compound is then treated with chloroacetyl chloride to form the carboxamide group, resulting in the final product, N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been used in scientific research as a tool to study mitochondrial function and energy metabolism. It has been shown to uncouple oxidative phosphorylation, leading to increased energy expenditure and metabolic rate. It has also been used as a model for studying thermogenesis and obesity.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-20(2)18(23)16-12-21(14-6-4-3-5-7-14)19-17(16)13-8-10-15(11-9-13)22(24)25/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPGJMDEOYVZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845710.png)
![4-[5-(2,2-dicyanovinyl)-2-furyl]benzenesulfonamide](/img/structure/B5845715.png)
![N-allyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5845726.png)


![1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B5845755.png)
![N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B5845762.png)
![ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5845769.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)



![methyl 3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5845808.png)
![N-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5845814.png)